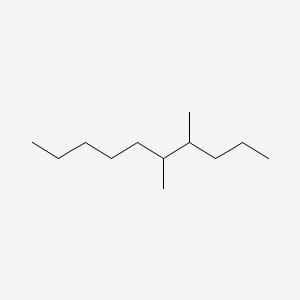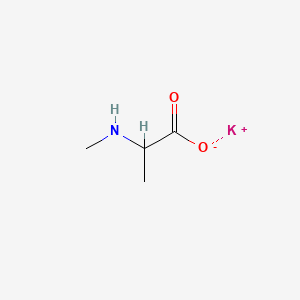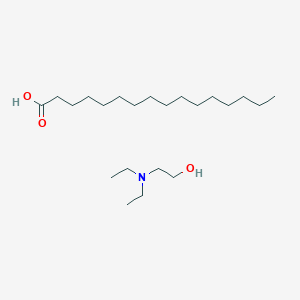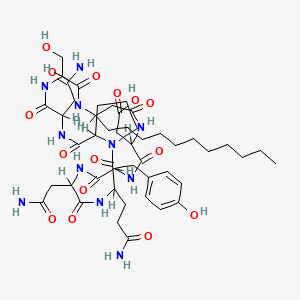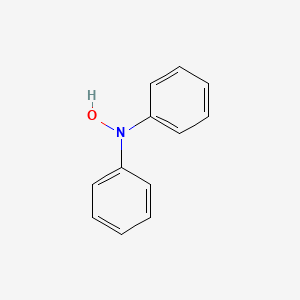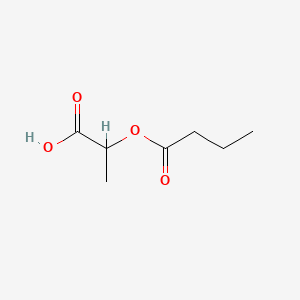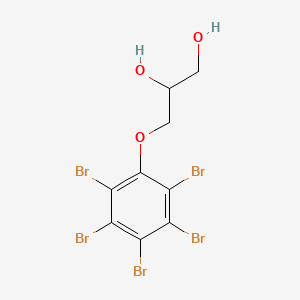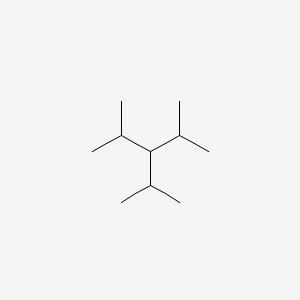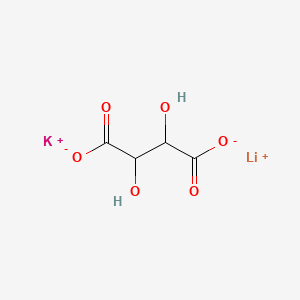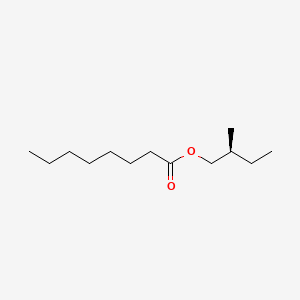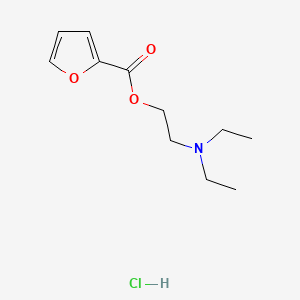
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride is an organic compound that belongs to the class of furoic acid esters It is characterized by the presence of a furan ring, a carboxylic acid group, and a diethylaminoethyl ester group
Preparation Methods
The synthesis of 2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride can be achieved through several methods. One common synthetic route involves the esterification of 2-Furoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts for the esterification process is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include furan derivatives, alcohols, and substituted esters .
Scientific Research Applications
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, leading to various biological effects. The furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride can be compared with other similar compounds such as:
2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.
2-Furancarboxylic acid, ethyl ester: An ester derivative of 2-Furoic acid with an ethyl group instead of a diethylaminoethyl group.
2-Furoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: A more complex ester derivative with additional functional groups.
The uniqueness of this compound lies in its diethylaminoethyl group, which imparts specific chemical and biological properties that are not present in the simpler derivatives .
Properties
CAS No. |
104174-59-6 |
|---|---|
Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(diethylamino)ethyl furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10;/h5-6,8H,3-4,7,9H2,1-2H3;1H |
InChI Key |
OHFBFIMOLLAETD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


